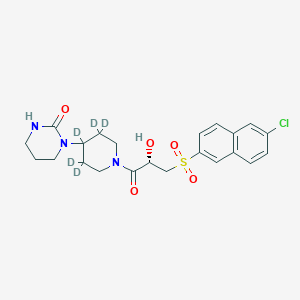

Letaxaban-d5

Description

Letaxaban-d5 is a deuterated analog of Letaxaban, a selective factor Xa inhibitor used in anticoagulant therapy. The "-d5" designation indicates that five hydrogen atoms in the parent compound are replaced with deuterium, a stable isotope of hydrogen. This modification is commonly employed in pharmacokinetic and metabolic studies to enhance analytical precision via liquid chromatography-mass spectrometry (LC-MS) . This compound serves as an internal standard in quantitative assays, minimizing variability in drug concentration measurements due to its nearly identical chemical behavior to non-deuterated Letaxaban. While Letaxaban itself inhibits factor Xa to prevent thrombus formation, this compound is primarily utilized in research settings to track drug metabolism and bioavailability without intrinsic therapeutic activity .

Properties

Molecular Formula |

C22H26ClN3O5S |

|---|---|

Molecular Weight |

485.0 g/mol |

IUPAC Name |

1-[1-[(2S)-3-(6-chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]-3,3,4,5,5-pentadeuteriopiperidin-4-yl]-1,3-diazinan-2-one |

InChI |

InChI=1S/C22H26ClN3O5S/c23-17-4-2-16-13-19(5-3-15(16)12-17)32(30,31)14-20(27)21(28)25-10-6-18(7-11-25)26-9-1-8-24-22(26)29/h2-5,12-13,18,20,27H,1,6-11,14H2,(H,24,29)/t20-/m1/s1/i6D2,7D2,18D |

InChI Key |

GEHAEMCVKDPMKO-BTFHUFECSA-N |

Isomeric SMILES |

[2H]C1(CN(CC(C1([2H])N2CCCNC2=O)([2H])[2H])C(=O)[C@@H](CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O)[2H] |

Canonical SMILES |

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Letaxaban-d5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The key steps include:

Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of 6-chloro-2-naphthalenylsulfonyl chloride with a suitable amine.

Introduction of deuterium atoms: Deuterium atoms are introduced using deuterated reagents in the final steps of the synthesis. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

Reaction temperature and pressure: Optimized to ensure efficient conversion and minimize side reactions.

Purification methods: Techniques such as crystallization, chromatography, and recrystallization are employed to achieve high purity

Chemical Reactions Analysis

Types of Reactions

Letaxaban-d5 undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nucleophile-substituted derivatives

Scientific Research Applications

Letaxaban-d5 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential use in the treatment and prevention of thrombotic diseases, such as venous thromboembolism and acute coronary syndrome.

Industry: Utilized in the development of new anticoagulant drugs and in the study of drug interactions and pharmacokinetics .

Mechanism of Action

Letaxaban-d5 exerts its effects by inhibiting factor Xa, an enzyme involved in the coagulation cascade. By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. This mechanism makes it a valuable tool in the study of anticoagulant therapies and the development of new drugs targeting the coagulation pathway .

Comparison with Similar Compounds

Letaxaban-d5 belongs to a broader class of heterocyclic anticoagulants. Below, we compare its structural and functional attributes with three synthesized analogs from recent literature ():

Structural Comparison

Key Observations :

- Core Heterocycles: this compound features a benzimidazole core, whereas Compounds 6m, 6n, and 6m combine thiazolidinone and quinazolinone moieties. The latter group’s dual-heterocyclic architecture may enhance binding to serine proteases like factor Xa through additional hydrogen-bonding interactions .

- Substituent Diversity : Compounds 6m–6o incorporate electron-rich groups (e.g., methoxy, hydroxyl) or extended conjugated systems (e.g., allylidene), which could modulate solubility and target affinity. This compound’s deuterium substitution, in contrast, primarily impacts metabolic stability rather than binding .

Functional and Pharmacokinetic Contrasts

Research Findings :

- Compounds 6m–6o were synthesized to explore structure-activity relationships (SAR) in anticoagulant scaffolds. For example, the benzo[d][1,3]dioxole group in 6m may improve membrane permeability compared to Letaxaban’s benzimidazole .

- This compound’s deuterium atoms reduce metabolic degradation rates in vivo, a property critical for its role in tracing parent drug kinetics. This contrasts with non-deuterated analogs, whose clearance rates are influenced by substituent chemistry (e.g., hydroxyl groups in 6n may accelerate glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.